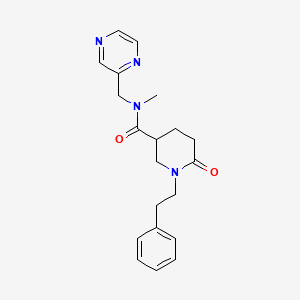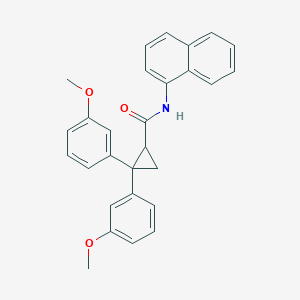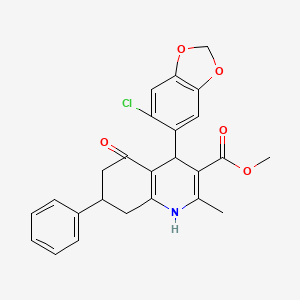![molecular formula C18H18BrClO4 B5224740 4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5224740.png)
4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as BMB, and it is a member of the benzaldehyde family.
Mechanism of Action
The mechanism of action of BMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. BMB has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell signaling and regulation. BMB may also interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
BMB has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of immune response. BMB has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
BMB has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and stability under various conditions. However, BMB also has some limitations, including its low solubility in water and limited availability in large quantities.
Future Directions
There are several future directions for the research and development of BMB. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Another direction is the development of new functional materials based on BMB, such as sensors and electronic devices. Further research is also needed to fully understand the mechanism of action of BMB and its potential interactions with other compounds and biological systems.
Synthesis Methods
The synthesis method of BMB involves the reaction of 4-bromo-2-chlorophenol with 3-methoxybenzaldehyde in the presence of potassium carbonate and 1,4-dibromobutane. The reaction takes place in acetonitrile at a temperature of 80°C for 24 hours. The resulting product is purified using column chromatography to obtain BMB in high yield and purity.
Scientific Research Applications
BMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BMB has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMB has also been investigated for its potential to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
In material science, BMB has been used as a building block for the synthesis of new functional materials, such as liquid crystals and organic semiconductors. BMB has also been studied for its potential applications in environmental science, particularly in the removal of heavy metals from contaminated water.
properties
IUPAC Name |
4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClO4/c1-22-18-10-13(12-21)4-6-17(18)24-9-3-2-8-23-16-7-5-14(19)11-15(16)20/h4-7,10-12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUBLXGRVJMSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5224658.png)


![ethyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5224677.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B5224680.png)
![N-(4-fluorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5224687.png)
![1-[4-({3-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5224693.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]tetrahydro-2H-pyran-4-carboxamide trifluoroacetate](/img/structure/B5224694.png)

![methyl 4-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5224708.png)
![1-(4-chlorobenzyl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5224711.png)


![[1-[2-(difluoromethoxy)benzyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5224767.png)